Hymecromone
Overview
Description
Hymecromone is a coumarin derivative that lacks anticoagulant properties but possesses choleretic and biliary antispasmodic activity . It is used in bile therapy and as a standard for the fluorometric determination of enzyme activity .
Molecular Structure Analysis
Hymecromone has a chemical formula of C10H8O3 and an average molecular weight of 176.1687 . It is a small molecule and is considered to belong to the class of organic compounds known as 7-hydroxycoumarins .Chemical Reactions Analysis
Fluorescence spectra of Hymecromone aqueous solutions have been investigated at different pHs. Two fluorescent species of Hymecromone, neutral molecular form and anion form, are considered to be the main fluorescent forms .Physical And Chemical Properties Analysis
Hymecromone is a crystalline solid with a melting point of 194–195 °C. It is soluble in methanol and glacial acetic acid . The fluorescence spectra of Hymecromone aqueous solutions have been investigated at different pHs .Scientific Research Applications
Hyaluronic Acid Synthesis Inhibitor
4-methylumbelliferone (4MU) is a well-known hyaluronic acid synthesis inhibitor . It is used in cell culture for inhibiting the synthesis of hyaluronic acid (HA), a major component of the extracellular matrix .
Treatment of Cholestasis
4MU is an approved drug for the treatment of cholestasis . Cholestasis is a condition where bile cannot flow from the liver to the duodenum. The compound helps in treating this condition .
Anti-Inflammatory Agent
In animal models, 4MU has been shown to decrease inflammation . This suggests its potential use as an anti-inflammatory agent .
Anti-Fibrotic Agent
4MU has been reported to be anti-fibrotic in mouse models . It prevents collagen and hyaluronan deposition, which are key factors in the development of fibrosis .
Antitumor Agent
4MU inhibits tumor progression and metastasis . This suggests its potential use in cancer therapy .
Regulator of Lipid and Carbohydrate Metabolism
4MU can regulate cell metabolism by modulating signaling via nuclear receptors . It affects lipid and carbohydrate metabolism, which are crucial for energy production and storage .
Synthesis of Medicinal Compounds
4MU is primarily used in synthesizing medicinal compounds . It serves as a building block for creating various medicinal agents .
Fluorescent Probes
4MU is used as a building block for fluorescent probes . These probes are used in various biological and chemical research applications .
Mechanism of Action
Target of Action
The primary target of 4-MU is the synthesis of glycosaminoglycan hyaluronan (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes, multiple sclerosis, and numerous malignancies . 4-MU specifically inhibits the synthesis of HA, reducing the availability of HA substrates and inhibiting the activity of different HA synthases .
Mode of Action
4-MU interacts with its targets by inhibiting the synthesis of HA . This agent reduces the availability of HA substrates and inhibits the activity of different HA synthases . An effect independent of ha synthesis has also been observed . 4-MU acts as an inhibitor of tumor growth in different types of cancer . Particularly, 4-MU acts on the proliferation, migration, and invasion abilities of tumor cells and inhibits the progression of cancer stem cells and the development of drug resistance .
Biochemical Pathways
4-MU affects several biochemical pathways. It has been shown to inhibit HA production in multiple cell lines and tissue types in vitro and in vivo . HA plays a central role in many disease processes, including inflammation and cancer progression . The inhibition of HA synthesis by 4-MU has been associated with beneficial effects in several animal models of these diseases .
Pharmacokinetics
Single-dose mouse studies showed that 4-MU administered intravenously resulted in 100-fold higher 4-MU exposure compared to oral administration . The main metabolite of 4-MU, 4-methlyumbelliferyl glucuronide (4-MUG), is also bioactive . 4-MUG exposures were much higher than 4-MU exposures after both 4-MU intravenous and oral administration .
Result of Action
The molecular and cellular effects of 4-MU’s action are broad and include decreasing inflammation, reducing fibrosis, lowering body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis . These effects are consistent with the altered functions of HA during tumor progression and can be interrupted by the action of 4-MU .
Action Environment
The action of 4-MU can be influenced by environmental factors. For instance, 4-MU treatment has been found to be beneficial for pathologies with high level or dysregulated synthesis of HA like endometriosis, where the adherence of menstrual CD44-expressing endometrial cells to mesothelial cells via binding to HA is involved in endometriotic lesions, or autoimmune diseases, such as rheumatoid arthritis, type 1 Diabetes or multiple sclerosis, where the chronic inflammation state is associated with abnormal deposition of HA in the synovial compartment, pancreatic islets and spaces between myelinated axons, respectively .
Future Directions
properties
IUPAC Name |
7-hydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | hymecromone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hymecromone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025670 | |
Record name | 4-Methylumbelliferone | |
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Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Record name | Hymecromone | |
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Record name | 4-Methylumbelliferone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Vapor Pressure |
0.00000724 [mmHg] | |
Record name | Hymecromone | |
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CAS RN |
90-33-5 | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Record name | Hymecromone [USAN:INN:BAN:JAN] | |
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Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl- | |
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Record name | HYMECROMONE | |
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Melting Point |
381 to 383 °F (NTP, 1992) | |
Record name | BETA-METHYLUMBELLIFERONE | |
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Retrosynthesis Analysis
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